

# Spectroscopic and Synthetic Profile of 6-Ethynylquinoxaline: A Technical Guide

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## Compound of Interest

Compound Name: 6-Ethynylquinoxaline

Cat. No.: B1342218

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This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for **6-ethynylquinoxaline**, a key building block in medicinal chemistry and materials science. The information presented herein is intended to support research and development efforts by providing detailed experimental protocols and a consolidated summary of its characteristic spectral data.

## Synthesis of 6-Ethynylquinoxaline

The synthesis of **6-ethynylquinoxaline** is most effectively achieved through a two-step process involving a Sonogashira coupling reaction followed by a deprotection step. The general synthetic scheme is outlined below.

## Experimental Protocol

### Step 1: Synthesis of 6-((trimethylsilyl)ethynyl)quinoxaline

To a solution of 6-bromoquinoxaline (1.0 equivalent) in a suitable solvent such as a mixture of triethylamine and tetrahydrofuran (THF), is added trimethylsilylacetylene (1.2 equivalents). The reaction mixture is then degassed with argon for approximately 20 minutes. Subsequently, bis(triphenylphosphine)palladium(II) dichloride (0.05 equivalents) and copper(I) iodide (0.1 equivalents) are added. The resulting mixture is stirred at room temperature for 12 hours. After completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride

and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 6-((trimethylsilyl)ethynyl)quinoxaline.

### Step 2: Synthesis of **6-Ethynylquinoxaline**

The 6-((trimethylsilyl)ethynyl)quinoxaline (1.0 equivalent) is dissolved in a mixture of methanol and dichloromethane. To this solution, potassium carbonate (2.0 equivalents) is added, and the mixture is stirred at room temperature for 2 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by column chromatography on silica gel to yield **6-ethynylquinoxaline**.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **6-ethynylquinoxaline**, providing a reference for its structural characterization.

### Nuclear Magnetic Resonance (NMR) Data

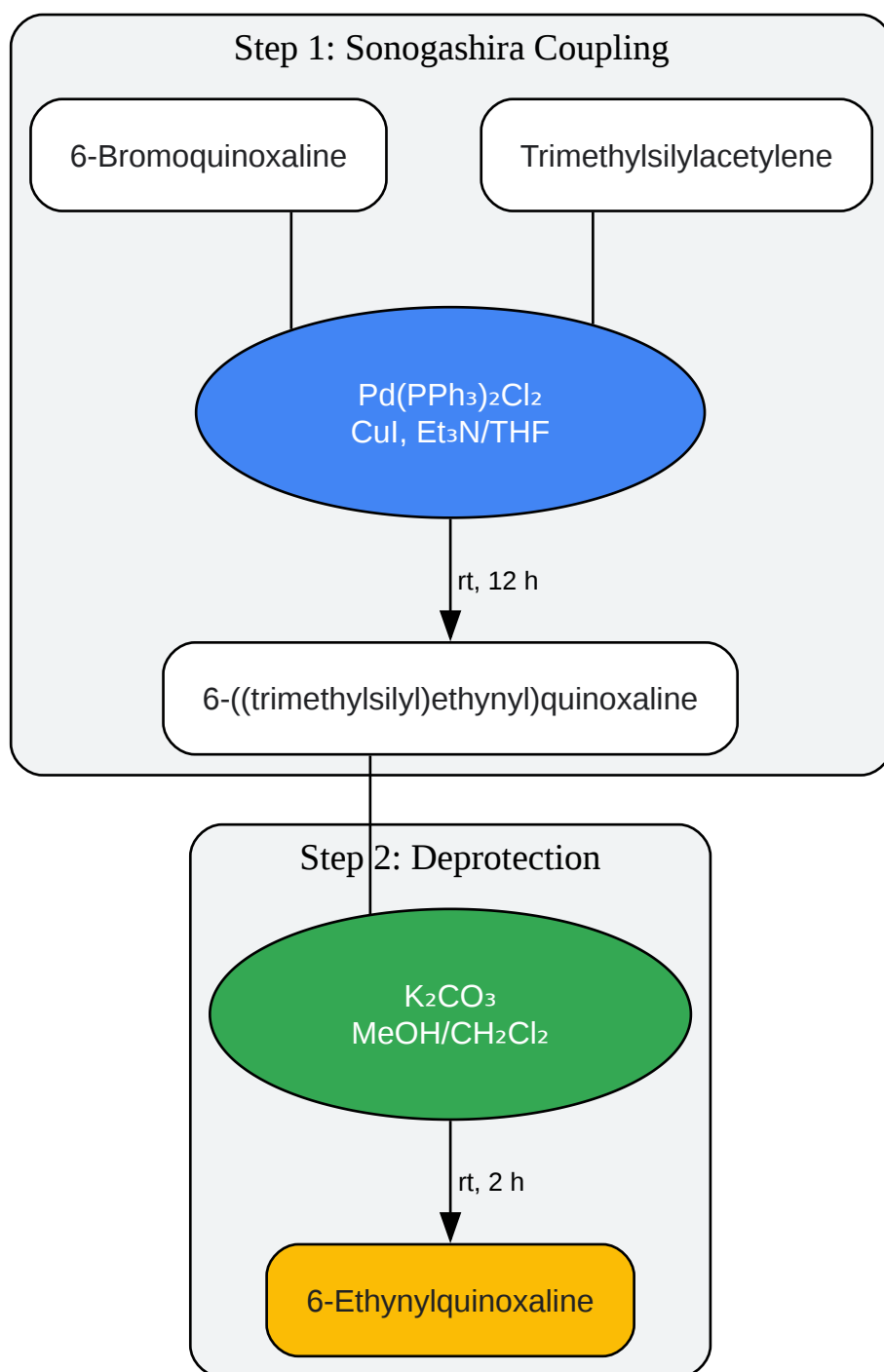
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	<sup>13</sup> C NMR (101 MHz, CDCl <sub>3</sub> )
δ (ppm)	Multiplicity
8.91	d
8.86	d
8.16	d
8.13	d
7.87	dd
3.29	s

### Infrared (IR) and Mass Spectrometry (MS) Data

Spectroscopic Technique	Characteristic Peaks/Values
Infrared (IR) Spectroscopy ( $\text{cm}^{-1}$ )	3285 ( $\nu \equiv \text{C-H}$ ), 2105 ( $\nu \text{C}\equiv\text{C}$ ), 1605, 1490, 1375, 835
Mass Spectrometry (MS)	m/z calculated for $\text{C}_{10}\text{H}_6\text{N}_2$ $[\text{M}+\text{H}]^+$ : 155.05; found: 155.06

## Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis of **6-ethynylquinoxaline** from 6-bromoquinoxaline.



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Caption: Synthetic pathway for **6-Ethynylquinoxaline**.

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